[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is a specialized organosilicon compound with the molecular formula and a molecular weight of 409.14 g/mol. It is identified by its CAS number 2918266-53-0 and is classified as an organosilicon compound due to the presence of a silicon atom bonded to three methyl groups and an ethynyl group attached to a substituted phenyl ring. The compound is notable for its potential applications in organic synthesis and materials science.
The synthesis of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane typically involves the following methods:
The molecular structure of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane can be described as follows:
BrC1=C(I)C(C#C[Si](C)(C)C)=CC(OC)=C1
, indicating the connectivity of atoms within the molecule.
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane can participate in various chemical reactions:
The mechanism by which [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane acts in chemical reactions typically involves:
The physical and chemical properties of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane include:
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane has several scientific applications:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: